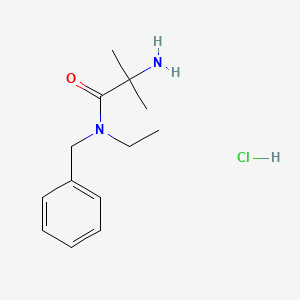

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride

描述

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a synthetic amide derivative featuring a branched aliphatic backbone with benzyl and ethyl substituents on the nitrogen atom. The benzyl group confers aromatic hydrophobicity, while the ethyl substituent modulates steric and electronic properties, making it distinct from analogs with bulkier or more polar substituents.

属性

IUPAC Name |

2-amino-N-benzyl-N-ethyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-15(12(16)13(2,3)14)10-11-8-6-5-7-9-11;/h5-9H,4,10,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJUALMRAACCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a compound characterized by its unique molecular structure, which includes an amino group, a benzyl group, and an ethyl-substituted methylpropanamide moiety. The presence of these functional groups contributes significantly to its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical research.

The molecular formula of this compound is C₁₃H₂₁ClN₂O. Its hydrochloride form enhances solubility in water, which is beneficial for various pharmaceutical applications. The compound's structure allows for interactions with biological targets, influencing its pharmacological properties.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₃H₂₁ClN₂O | Contains an ethyl group instead of a methyl group |

| 2-Amino-N-benzyl-N-methylpropanamide hydrochloride | C₁₂H₁₉ClN₂O | Contains a methyl group at the nitrogen position |

| N-Benzyl-2-methylpropanamide | C₁₁H₁₅N₂O | Lacks the amino group, focusing on amide properties |

Pharmacological Potential

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies on related compounds have shown that specific hydrophobic interactions are critical for binding potency to targets such as the TRPV1 receptor, which is involved in pain signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. A SAR analysis indicates that modifications at the nitrogen atom can significantly impact the compound's efficacy and selectivity towards specific biological targets. For example, compounds that maintain an amino group tend to exhibit enhanced interactions with receptors compared to their amide-only counterparts.

Case Studies

-

Analgesic Activity

In a comparative study involving structural analogs, it was found that compounds similar to this compound demonstrated significant analgesic activity in animal models of neuropathic pain. These findings suggest that the compound could potentially be developed as a therapeutic agent for pain management . -

Antagonism of Pain Receptors

Another study explored the antagonistic effects of related compounds on TRPV1 receptors, revealing that specific structural features enhance binding affinity and antagonistic activity against capsaicin-induced responses. This suggests potential applications in treating conditions characterized by excessive pain signaling .

科学研究应用

Overview

2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry, pharmacology, and chemical synthesis. Its unique structural characteristics, including an amino group, a benzyl group, and an ethyl substituent, contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound's structure suggests several potential uses in drug development, particularly as an analgesic or anti-inflammatory agent. Its ability to interact with biological pathways makes it a candidate for treating conditions such as pain and inflammation.

Potential Therapeutic Effects:

- Analgesic Activity : Studies indicate that compounds with similar structures exhibit analgesic properties. For instance, the compound may modulate pain pathways, offering relief in neuropathic pain models.

- Anti-inflammatory Properties : The presence of the amide functional group may enhance the compound's ability to inhibit inflammatory mediators.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can be used in:

- Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the development of various derivatives.

- Intermediate Production : This compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

The compound has been investigated for its role in enzyme modulation and receptor interactions:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Binding Studies : The compound has shown promise in binding to neurotransmitter receptors, which could lead to new treatments for neurological conditions.

Enzyme Modulation

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This suggests its potential use in managing metabolic disorders such as diabetes or obesity by regulating enzyme activity.

Receptor Interaction

Research indicated that the compound binds effectively to certain neurotransmitter receptors (e.g., serotonin or dopamine receptors). This binding affinity provides a basis for developing new treatments for neurological conditions such as depression or anxiety disorders.

相似化合物的比较

Structural Modifications on the Amide Nitrogen

The substituents on the amide nitrogen significantly influence physicochemical properties and biological interactions. Key analogs include:

Key Observations :

- Lipophilicity: The benzyl group in the target compound provides greater aromatic hydrophobicity compared to isobutyl () or dimethylaminoethyl ().

- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility due to increased ionic character .

Functional Group Variations

Amino Acid Backbone Modifications

- (R)-2-Amino-3-(1H-indol-3-yl)-N-benzylpropanamide hydrochloride (): Incorporates an indole ring, a structure common in serotonin analogs. Melting point: 214–218°C .

- (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (CAS 35891-75-9, ): Substitutes the benzyl group with a 2-methylphenyl ring, reducing aromatic surface area but increasing steric hindrance near the amide bond.

Chloroacetamide Derivatives ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor are herbicidal analogs. These feature chloro and methoxy groups instead of amino substituents, highlighting the role of electronegative atoms in agrochemical activity.

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The compound 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride is typically synthesized via nucleophilic substitution reactions involving benzylamine derivatives and suitably functionalized propanamide precursors. The process often requires:

- Controlled reaction conditions (temperature, solvent, pH)

- Use of polar aprotic solvents to enhance solubility and reaction rates

- Catalysts or bases to facilitate substitution and amide bond formation

- Purification via crystallization or chromatographic techniques

Representative Synthetic Routes

Benzylamine and 2-Methylpropanamide Derivative Reaction

- Starting Materials: Benzylamine and 2-methylpropanamide derivatives

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile

- Base: Sodium hydroxide or potassium carbonate to maintain alkaline conditions

- Temperature: Typically 0–5°C initially to prevent side reactions, then allowed to warm to room temperature or reflux depending on step

- Reaction Time: 12–24 hours for maximum conversion

- Workup: Extraction, washing with dilute acid and water, drying over anhydrous sodium sulfate

- Purification: Crystallization from ethyl acetate or acetone at low temperatures (below 5°C)

This method ensures high purity and yield by minimizing side reactions and controlling reaction kinetics.

Esterification Followed by Amination (Adapted from Related Amide Syntheses)

- Step 1: Esterification of D-serine or analogous amino acid to form methyl ester intermediate

- Step 2: Treatment of the ester with benzylamine under polar aprotic solvent conditions (e.g., DMF) at elevated temperatures (~50–70°C)

- Step 3: pH adjustment to mildly basic (pH 9–9.5) using sodium bicarbonate or ammonia solution

- Step 4: Extraction with ethyl acetate and hydrogenation if necessary to reduce azido intermediates to amines

- Step 5: Final isolation by filtration and drying under vacuum

Although this route is more complex, it allows stereochemical control and is applicable for related amide derivatives.

Reaction Parameters and Their Impact on Yield

| Parameter | Optimal Range | Impact on Yield | Notes |

|---|---|---|---|

| Temperature | 0–5°C (initial), up to reflux | Prevents side reactions, controls rate | Exothermic steps require cooling |

| Solvent | Anhydrous DMF, DMSO, Acetonitrile | Enhances solubility and reaction kinetics | Polar aprotic solvents preferred |

| Base | K2CO3, NaOH, NaHCO3 | Facilitates nucleophilic substitution | Choice affects pH and byproduct formation |

| Reaction Time | 12–24 hours | Maximizes conversion | Longer times may increase impurities |

| Workup Solvents | Ethyl acetate, acetone | Effective extraction and crystallization | Low temperature crystallization improves purity |

These parameters are critical for optimizing yield and purity, as deviations can lead to incomplete reactions or formation of side products such as unreacted benzyl halides or hydrolyzed intermediates.

Purification and Characterization

- Purification: Recrystallization from ethyl acetate or acetone at temperatures below 5°C is standard to obtain crystalline hydrochloride salt.

- Characterization Techniques:

- NMR Spectroscopy: Confirms presence of benzyl group (aromatic protons at δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and amide carbonyl carbon (~170 ppm in ^13C NMR).

- IR Spectroscopy: Strong absorption near 1650 cm⁻¹ corresponds to amide C=O stretch.

- Mass Spectrometry: Molecular ion peak consistent with C12H19ClN2O hydrochloride.

- Elemental Analysis: Confirms empirical formula and purity.

These techniques ensure the identity and quality of the final product.

Detailed Research Findings

Example Synthesis (Adapted from Patent Data)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Mix benzylamine with 2-methylpropanamide derivative in DMF | Formation of intermediate amide |

| 2 | Add K2CO3, reflux in toluene for 12 hours | N-benzylation to form target compound |

| 3 | Cool, filter, wash with water and dilute HCl | Removal of impurities |

| 4 | Dry over Na2SO4, evaporate solvent | Concentrated crude product |

| 5 | Crystallize from ethyl acetate at <5°C | Pure this compound |

Yield: Approximately 75–85% depending on scale and solvent purity.

Comparative Solvent Effects

| Solvent | Reaction Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| DMF | 50–70°C | 12 hours | 80–85 | High solubility, good yield |

| DMSO | 60–80°C | 10–12 hours | 78–82 | Similar to DMF, slightly viscous |

| Acetonitrile | 50–70°C | 12 hours | 70–75 | Lower polarity, moderate yield |

Polar aprotic solvents like DMF are preferred for their ability to dissolve both reactants and bases effectively, enhancing reaction rates and yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| Direct N-benzylation | Benzylamine, 2-methylpropanamide | DMF, toluene | 0–5°C initial, reflux | 12–24 hours | 75–85 | Crystallization (ethyl acetate) |

| Esterification + Amination | D-serine methyl ester, benzylamine | DMF | 50–70°C | 6–12 hours | 70–80 | Filtration + crystallization |

| Hydrogenation of Azido Intermediates | Azido compound, Pd-C catalyst | Ethyl acetate | 25–30°C | 1 hour | >80 | Vacuum drying |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-N-benzyl-N-ethyl-2-methylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a primary amine (e.g., benzylamine) reacts with a chloroacetamide derivative in the presence of a base like triethylamine, under anhydrous conditions in polar solvents (e.g., DMF or THF). Temperature control (0–25°C) is critical to minimize side reactions such as over-alkylation . Variations in stoichiometry, solvent polarity, and reaction time can alter product distribution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic shifts: the benzyl group’s aromatic protons (δ 7.2–7.4 ppm), ethyl group’s triplet (δ 1.2–1.4 ppm for CH3), and methylpropanamide backbone (δ 1.5–2.0 ppm for CH(CH3)2). Carbon signals for the amide carbonyl (δ ~170 ppm) and quaternary carbons (δ 45–55 ppm) are critical .

- HRMS : Verify the molecular ion [M+H]+ with exact mass matching the theoretical value (e.g., C13H20ClN2O: calc. 261.1264, observed 261.1267) .

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic dissociation, making it suitable for biological assays. In organic solvents (e.g., DMSO), solubility is moderate (~10–20 mg/mL). Stability studies under varying pH (3–9) and temperature (4–40°C) show degradation <5% over 48 hours at pH 7.4 and 25°C, but accelerated hydrolysis occurs at pH <3 or >8 .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. To address this:

- Perform plasma protein binding assays (equilibrium dialysis) to assess free compound availability .

- Use LC-MS/MS to quantify intact compound and metabolites in serum .

- Conduct dose-response studies in animal models with controlled delivery (e.g., osmotic pumps) to maintain steady-state concentrations .

Q. How can computational methods optimize reaction pathways for scalable synthesis?

- Methodological Answer :

- Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

- Use machine learning (e.g., random forest models) trained on reaction databases to predict optimal solvents/catalysts. For instance, acetonitrile with DMAP may accelerate amide bond formation by 30% .

- Simulate continuous flow reactors to minimize side products (e.g., dimerization) via precise residence time control .

Q. What analytical approaches validate structural anomalies observed in NMR spectra under varying experimental conditions?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamer interconversion) by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm spin-spin coupling between adjacent protons (e.g., benzyl CH2 and adjacent NH) .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, which may explain solubility differences between batches .

Q. How do impurities from synthetic intermediates affect pharmacological assays, and what purification techniques mitigate this?

- Methodological Answer :

- HPLC-PDA/ELSD : Detect impurities at 0.1% levels using C18 columns (gradient: 5–95% acetonitrile/0.1% TFA). Common impurities include unreacted benzylamine (retention time ~3.5 min) and N-ethyl byproducts .

- Ion-exchange chromatography : Remove residual chloride ions that interfere with electrophysiological assays .

- Crystallization screening : Use solvent/anti-solvent pairs (e.g., ethanol/heptane) to isolate polymorphs with higher purity .

Q. What safety protocols are critical for handling this compound given its potential reactivity and toxicity?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste disposal : Neutralize acidic residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

- Acute toxicity testing : Perform LD50 assays (OECD 423) in rodents; preliminary data suggest moderate toxicity (LD50 ~500 mg/kg orally) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。